Product packaging for Sch 58053-d4 Benzyl Ether(Cat. No.:)

Sch 58053-d4 Benzyl Ether

Cat. No.: B1160393
M. Wt: 546.06
Attention: For research use only. Not for human or veterinary use.
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Description

Sch 58053-d4 Benzyl Ether, with the systematic name (3R,4β,7α)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one-d4, is a protected and deuterium-labeled chemical intermediate. Its primary research application is in the synthesis and development of deuterated analogs of Ezetimibe, a potent cholesterol absorption inhibitor. The incorporation of four deuterium (D4) atoms in its structure is a critical feature for modern drug metabolism and pharmacokinetics (DMPK) studies, as it can potentially alter the metabolic profile of the compound and prolong its half-life, a phenomenon known as the deuterium isotope effect. Furthermore, the benzyl ether group serves as a crucial protecting group for the hydroxyl functionality, safeguarding it during synthetic transformations and allowing for selective deprotection at a later stage to unveil the active pharmaceutical ingredient. This makes this compound an invaluable stable isotope-labeled building block for pharmaceutical researchers developing new therapeutic agents, tracing metabolic pathways, and conducting quantitative bioanalytical assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C₃₃H₂₅D₄ClFNO₃

Molecular Weight

546.06

Synonyms

(3R,4β,7α)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one-d4

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies

General Approaches for Benzyl (B1604629) Ether Synthesis in Research Settings

The benzyl ether moiety is a common structural motif and a widely used protecting group for alcohols in organic synthesis due to its general stability and the variety of methods available for its introduction and removal. The primary methods employed in research settings for the synthesis of benzyl ethers include the Williamson ether synthesis, reductive etherification, and the Mitsunobu reaction.

The Williamson ether synthesis is a cornerstone method, proceeding via an SN2 reaction between an alkoxide and a benzyl halide, such as benzyl bromide. chemrxiv.org The reaction is initiated by deprotonating an alcohol with a base to form the nucleophilic alkoxide, which then displaces the halide from the benzyl group. chemrxiv.org The choice of base can be critical; strong bases like sodium hydride (NaH) are commonly used, while milder bases such as silver oxide (Ag₂O) can offer greater selectivity, for instance, in the mono-protection of diols. chemrxiv.org This method is highly effective for primary halides like benzyl bromide, as the risk of competing elimination reactions is minimal.

Reductive etherification provides an alternative route, typically involving the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent. For benzyl ethers, this often entails reacting an alcohol with benzaldehyde (B42025) and a silane (B1218182) reducing agent, such as triethylsilane, catalyzed by an acid or a metal salt like iron(III) chloride. chemrxiv.org This one-pot procedure is valued for its mild reaction conditions and good to excellent yields. chemrxiv.org

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols into ethers with a high degree of stereochemical control, proceeding with a clean inversion of configuration at the alcohol's stereocenter. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The triphenylphosphine and DEAD combine to activate the alcohol, allowing it to be displaced by a nucleophile. While often used for esterification, it is also a powerful tool for ether synthesis.

Table 1: Comparison of General Benzyl Ether Synthesis Methods
MethodKey ReagentsMechanismKey Advantages
Williamson Ether SynthesisAlcohol, Base (e.g., NaH), Benzyl Halide (e.g., Benzyl Bromide)SN2 Nucleophilic SubstitutionHigh-yielding, widely applicable, works well with primary halides. chemrxiv.org
Reductive EtherificationAlcohol, Benzaldehyde, Reducing Agent (e.g., Triethylsilane), CatalystIn situ formation of hemiacetal followed by reductionMild conditions, good for substrates unstable to base. chemrxiv.org
Mitsunobu ReactionAlcohol, Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD)O-alkylation via an alkoxyphosphonium saltStereochemical inversion, mild conditions.

Principles and Techniques for Deuterium (B1214612) Incorporation into Organic Molecules

The incorporation of deuterium (²H or D) into organic molecules can be achieved through various chemical and biological methods. These techniques are fundamental for creating isotopically labeled compounds for research.

Chemical Deuteration Methods and Their Mechanistic Underpinnings

Chemical deuteration strategies offer a versatile toolkit for introducing deuterium into specific positions of a molecule. Key methods include hydrogen-deuterium (H/D) exchange, reductive deuteration, and synthesis from deuterated precursors. rsc.org

Hydrogen-Deuterium (H/D) Exchange: This is one of the most direct methods, involving the replacement of a C-H bond with a C-D bond. bvsalud.org The reaction is often catalyzed by acids, bases, or transition metals. bvsalud.org Base-catalyzed exchange proceeds via the abstraction of an acidic proton by a base, generating a carbanion intermediate. sigmaaldrich.com This intermediate is then quenched by a deuterium source, such as deuterium oxide (D₂O), to incorporate the deuterium atom. sigmaaldrich.com Transition-metal catalysts, such as those based on iridium or palladium, can activate otherwise non-acidic C-H bonds, facilitating their exchange with deuterium from sources like D₂O or D₂ gas. thermofisher.comspectroscopyonline.com

Reductive Deuteration: This method introduces deuterium by reducing an unsaturated functional group, such as an alkene, alkyne, or carbonyl group. Deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are commonly used to reduce carbonyls to deuterated alcohols. researchgate.net Alternatively, catalytic deuteration using deuterium gas (D₂) and a metal catalyst (e.g., Pd/C) is a powerful way to reduce double or triple bonds while adding two deuterium atoms across them. rsc.org

Synthesis from Deuterated Precursors: A straightforward approach involves building the target molecule from commercially available, simple deuterated starting materials like deuterated methyl iodide (CD₃I), deuterated acetone (B3395972) (acetone-d₆), or deuterated benzene (B151609). rsc.org This method ensures the deuterium is located at a specific, predetermined position within the final molecular structure. rsc.org

Biodeuteration Strategies for Complex Biomolecules

Biodeuteration leverages the machinery of living organisms or isolated enzymes to produce deuterated molecules, often with high stereoselectivity and under mild conditions. studymind.co.uk

One common strategy involves growing microorganisms, such as bacteria or algae, in a culture medium where water (H₂O) has been replaced with deuterium oxide (D₂O). acs.orgwikipedia.org The organisms incorporate deuterium from the solvent into their cellular components, including lipids, proteins, and other metabolites, which can then be isolated. acs.orgsimsonpharma.com

Enzymatic catalysis offers a more targeted approach. Enzymes such as reductases can be used with deuterated cofactors to produce deuterated products with high enantioselectivity. rsc.orgstudymind.co.uk For example, alcohol dehydrogenases can catalyze the transfer of a deuteride ion from a deuterated cofactor (NADH-d) to a ketone, yielding a stereospecifically labeled chiral alcohol. symeres.com Similarly, other enzymes like decarboxylases can be used in deuterated media to prepare specifically labeled compounds. studymind.co.uk These biocatalytic methods are particularly valuable for molecules with sensitive functional groups that may not be compatible with harsher chemical deuteration conditions. cdnsciencepub.com

Optimization of Synthetic Pathways for Deuterated Benzyl Ether Analogs

The synthesis of a deuterated benzyl ether requires the strategic combination of ether synthesis methodologies with isotopic labeling techniques. Optimization focuses on maximizing deuterium incorporation at the desired position, ensuring high chemical yield, and maintaining functional group tolerance.

A primary strategy involves the use of a deuterated precursor in one of the standard ether synthesis reactions. For instance, in a Williamson ether synthesis, a deuterated benzyl halide can be reacted with an alcohol. chemrxiv.org Deuterated benzyl bromides can be synthesized from the corresponding isotopically labeled benzene or toluene (B28343) derivatives. illinois.edu

Alternatively, the alcohol component can be deuterated prior to etherification. A highly effective method for preparing α,α-dideuterio benzyl alcohols involves the reductive deuteration of aromatic esters. sigmaaldrich.comresearchgate.net Using reagents like samarium(II) iodide (SmI₂) in the presence of D₂O, aromatic esters can be converted to benzyl alcohols with two deuterium atoms at the benzylic position (>95% D₂ incorporation). sigmaaldrich.comresearchgate.netwikipedia.org These deuterated benzyl alcohols can then be used in subsequent etherification reactions.

The choice of deuterating agent and reaction conditions is critical for controlling the site of labeling. For example, using deuterated triethylsilane versus deuterated triflic acid in certain reductions can selectively introduce deuterium at either the α or β position relative to a heteroatom. nih.govumass.edu Palladium-catalyzed H-D exchange reactions are particularly useful as they can achieve regioselective deuterium incorporation at the benzylic site under mild conditions, using D₂O as the deuterium source. thermofisher.com

Table 2: Strategies for Synthesizing Deuterated Benzyl Ethers
StrategyDeuterated PrecursorSynthesis StepExample Reaction
Use of Deuterated Benzyl HalideBenzyl-d_x-bromideWilliamson Ether SynthesisROH + Base + C₆H₅CD₂Br → ROCD₂C₆H₅
Use of Deuterated Benzyl AlcoholBenzyl-α,α-d₂-alcoholWilliamson or MitsunobuC₆H₅CD₂OH + R-X → C₆H₅CD₂OR
Post-Etherification H/D ExchangeNon-deuterated Benzyl EtherPd-catalyzed H/D ExchangeC₆H₅CH₂OR + D₂O (cat. Pd) → C₆H₅CD₂OR

Analytical Characterization Techniques for Confirming Isotopic Purity and Structural Integrity in Research Materials

After synthesis, rigorous analytical characterization is essential to confirm that the target molecule has been successfully prepared. For isotopically labeled compounds, this involves verifying both the correct molecular structure (structural integrity) and the extent and location of deuterium incorporation (isotopic purity). rsc.org The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgwikipedia.orgsimsonpharma.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the principal technique for determining isotopic purity. rsc.orgnih.gov It precisely measures the mass-to-charge ratio of the ionized molecule, allowing for the differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.govwikipedia.org By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d₀), singly deuterated (d₁), doubly deuterated (d₂), and so on, the percentage of deuterium incorporation and the distribution of isotopologues can be accurately calculated. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can further aid in localizing the deuterium atoms by analyzing the fragmentation patterns of the deuterated molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for confirming the structural integrity of the final compound and pinpointing the location of the deuterium labels. rsc.org

¹H NMR: In a proton NMR spectrum, the replacement of a hydrogen atom with a deuterium atom results in the disappearance or significant reduction in the intensity of the corresponding proton signal. studymind.co.uk This provides clear evidence of successful deuteration at a specific site.

²H NMR: Deuterium NMR directly observes the deuterium nuclei. wikipedia.org A signal in the ²H NMR spectrum confirms the presence of deuterium. magritek.com The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, making it straightforward to assign signals and confirm the location of the deuterium label. illinois.eduwikipedia.org It is a direct and quantitative method for assessing the effectiveness of a deuteration reaction. sigmaaldrich.comhuji.ac.il

¹³C NMR: The presence of a deuterium atom on a carbon causes a characteristic upfield shift in the ¹³C NMR signal and changes the multiplicity of the signal due to C-D coupling, providing additional confirmation of the label's position. cdnsciencepub.com

Applications in Quantitative Analytical Chemistry Research

Utility as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate results. oup.com Sch 58053-d4 Benzyl (B1604629) Ether is designed for this purpose, where it is added in a known quantity to samples before analysis. Because it is chemically almost identical to its unlabeled counterpart (the analyte) but has a different mass due to the four deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. scispace.com This allows it to act as a reliable reference throughout the analytical process. nih.gov

Table 1: Key Characteristics of Sch 58053-d4 Benzyl Ether as an Internal Standard

Characteristic Benefit in Mass Spectrometry
Isotopic Labeling (d4) Provides a mass shift for separate detection from the analyte.
Chemical Similarity Co-elutes with the analyte, experiencing similar analytical variations.
High Purity Ensures no interference from unlabeled species.
Stability Deuterium on stable positions prevents back-exchange with hydrogen.

One of the most significant challenges in analyzing samples from complex sources like blood, plasma, or tissue is the "matrix effect". waters.com This phenomenon occurs when other molecules in the sample interfere with the ionization of the target analyte, leading to either an artificial suppression or enhancement of the signal detected by the mass spectrometer. nih.govwaters.com

Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte, it is affected by matrix interferences in the same way. cerilliant.com By tracking the signal of the SIL-IS, researchers can accurately correct for these variations, thereby neutralizing the matrix effect and ensuring the final calculated concentration of the analyte is accurate and reliable. waters.com

Analytical instruments, particularly high-sensitivity mass spectrometers, can experience minor fluctuations or drift in performance over the course of an analytical run. scispace.com This variability can affect ionization efficiency, ion transmission, and detector response, leading to inconsistent measurements. The use of a SIL-IS effectively compensates for this instrumental variability. nih.gov Since both the analyte and the internal standard are affected proportionally by these changes, the ratio of their signals remains constant, leading to consistent and reproducible quantification even with instrumental drift.

The combined ability to correct for both matrix effects and instrumental drift makes SIL-ISs essential for high-quality quantitative analysis. cerilliant.com The use of this compound leads to significant improvements in the accuracy (closeness to the true value) and reproducibility (consistency across multiple measurements) of an assay. nih.gov Studies comparing SIL internal standards to other types of internal standards (like structural analogs) have consistently shown that stable isotope labeling provides superior assay performance, with lower imprecision and higher accuracy. scispace.comnih.gov

Table 2: Comparison of Internal Standard Types in Mass Spectrometry

Feature Stable Isotope-Labeled IS (e.g., this compound) Structural Analog IS
Chromatographic Behavior Co-elutes with the analyte. May have a different retention time.
Ionization Efficiency Nearly identical to the analyte. Can differ significantly from the analyte.
Matrix Effect Compensation Excellent; experiences the same suppression/enhancement. Poor to moderate; experiences different matrix effects.
Overall Accuracy High Variable; can be compromised by analytical differences.

Methodological Development for the Quantification of Related Compounds in In Vitro and Ex Vivo Research Samples

The availability of a high-purity SIL-IS like this compound is a critical component in the development and validation of new analytical methods. wisdomlib.orgrjpn.org When researchers aim to quantify its unlabeled analog or related compounds like Ezetimibe in in vitro (e.g., cell culture) or ex vivo (e.g., tissue homogenate) samples, they must develop a robust and reliable method. nih.govashdin.com

This compound is used during this development process to establish key method parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. Its use ensures that the newly developed method is accurate, precise, and suitable for its intended research purpose, adhering to rigorous scientific standards. researchgate.net

Isotopic Tracing Applications in Metabolic Pathway Elucidation Via Advanced Analytical Techniques

Beyond its role as an internal standard, deuterium-labeled compounds can also be used as tracers in metabolic research. acs.org In such studies, a biological system (like cells or an organism) is exposed to the labeled compound. nih.gov Analytical techniques, primarily mass spectrometry, are then used to track the deuterium atoms as they are incorporated into various downstream metabolites.

This technique allows researchers to map metabolic pathways and understand how a parent compound is processed and transformed by biological systems. nih.gov The stable, non-radioactive nature of deuterium makes it a versatile tool for these applications. musechem.com While the primary function of this compound is as an internal standard, its isotopic label gives it the potential to be used in research aimed at elucidating the metabolic fate of Ezetimibe-like structures. acs.orgnih.gov

Mechanistic and Pharmacological Research Tool Development

Investigation of Adenosine (B11128) A2A Receptor Antagonism Using Sch 58053 and its Analogs in Research Modelsnih.govnih.gov

Sch 58053 is recognized as a potent and selective antagonist for the adenosine A2A receptor, a key modulator of neuronal activity, especially within the basal ganglia where it forms heterodimers with the dopamine (B1211576) D2 receptor. nih.gov Its derivatives, including the deuterated analog Sch 58053-d4 Benzyl (B1604629) Ether, have been developed as specialized tools for various research applications. The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope, provides a subtle but significant modification that can be leveraged in specific experimental designs without altering the fundamental pharmacological activity of the parent compound. clearsynth.comnih.gov

Ligand Binding Studies with Deuterated Probes for Receptor Characterizationnih.gov

Ligand binding assays are crucial for determining the affinity and selectivity of compounds for their target receptors. nih.gov In this context, deuterated probes like Sch 58053-d4 Benzyl Ether serve multiple purposes. While not radioactive themselves, they are invaluable in competition binding assays. In these experiments, a radiolabeled ligand is incubated with the receptor preparation, and a non-labeled competitor—in this case, this compound—is added at increasing concentrations to displace the radioligand. This allows for the precise calculation of the binding affinity (Ki) of the deuterated compound and, by extension, other unlabeled test compounds.

Furthermore, deuterium-labeled compounds are essential as internal standards in mass spectrometry-based quantification. scispace.com Their distinct mass allows them to be differentiated from their non-labeled counterparts, enabling accurate measurement of the unlabeled drug's concentration in biological samples during pharmacokinetic and pharmacodynamic studies. clearsynth.com

Binding Assay ParameterDescriptionRelevance in Research
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand.Measures the affinity of the deuterated probe or other unlabeled compounds for the receptor.
Bmax (Maximum Binding) The total density of receptors in a given tissue or cell preparation.Determined through saturation binding experiments to quantify receptor expression levels.
Kd (Dissociation Constant) The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium.Characterizes the affinity of the radiolabeled probe used in the assay.

Functional Assays Employing this compound as a Research Toolnih.gov

Functional assays are designed to measure the physiological response triggered by ligand-receptor interactions. The adenosine A2A receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. innoprot.com Sch 58053 and its analogs act as antagonists, blocking this agonist-induced response. nih.gov

In functional assays, this compound is used as a tool to confirm that a biological effect is mediated specifically through the A2A receptor. For example, if an agonist compound causes an increase in cAMP, the addition of this compound should counteract this effect in a concentration-dependent manner. This confirms the antagonist's mechanism of action and the receptor pathway involved. nih.gov

Functional Assay TypePrincipleRole of this compound
cAMP Accumulation Assay Measures the change in intracellular cAMP concentration following receptor activation. innoprot.comTo block agonist-induced increases in cAMP, confirming A2A receptor mediation. nih.gov
Reporter Gene Assay Measures the expression of a reporter gene (e.g., luciferase) linked to a cAMP-responsive element.To inhibit agonist-driven reporter gene expression.
Label-Free Cellular Assays Detects global cellular changes, such as impedance, in response to receptor activation. nih.govTo reverse the cellular response initiated by an A2A receptor agonist.

Exploration of Molecular Interactions and Cellular Pathways in In Vitro Systemsnih.gov

In vitro systems, such as recombinant cell lines expressing the human adenosine A2A receptor, provide a controlled environment to dissect the molecular underpinnings of ligand-receptor interactions and subsequent cellular signaling. This compound can be used in these systems to probe the structure of the receptor's binding pocket. Through techniques like site-directed mutagenesis, where specific amino acids in the receptor are altered, researchers can identify key residues essential for antagonist binding by observing changes in the compound's affinity.

The use of such a well-characterized antagonist also facilitates the mapping of downstream signaling pathways. By selectively blocking the A2A receptor, researchers can investigate its influence on various intracellular cascades beyond cAMP, including the activation of protein kinase A (PKA) and the modulation of mitogen-activated protein kinase (MAPK) pathways, thereby elucidating the receptor's broader cellular functions.

Utilization in Preclinical Research Paradigms for Understanding Physiological and Pathological Processesnih.gov

Preclinical research in animal models is a critical step in translating basic scientific findings into potential therapeutic strategies. Adenosine A2A receptor antagonists have been extensively studied in models of neurodegenerative disorders, most notably Parkinson's disease (PD). nih.gov In PD models, the loss of dopamine leads to an overactivity of the striatal A2A receptor pathway, contributing to motor deficits.

Sch 58053 and its analogs have been shown to reverse motor deficits in rodent and primate models of PD, particularly when used in conjunction with dopaminergic therapies like L-DOPA. nih.gov They can improve motor function without exacerbating treatment-related side effects such as dyskinesia. nih.gov In these in vivo studies, a deuterated compound like this compound can be invaluable for pharmacokinetic studies. The deuterium label aids in tracking the drug's absorption, distribution, metabolism, and excretion (ADME), helping researchers correlate drug exposure in the brain with behavioral outcomes. clearsynth.com

Preclinical ModelPathological FeatureApplication of A2A Antagonist
6-OHDA-Lesioned Rat Unilateral loss of dopamine neurons in the nigrostriatal pathway.Assessment of rotational behavior and reversal of motor deficits. nih.gov
MPTP-Treated Primate Dopaminergic neurodegeneration mimicking features of human PD.Evaluation of improvements in motor symptoms and reduction of L-DOPA-induced dyskinesia. nih.gov
Haloperidol-Induced Catalepsy A model of dopamine receptor blockade causing motor rigidity.Screening for antiparkinsonian properties of A2A antagonists. nih.gov

Role in Cholesterol Metabolism Pathway Research Contextual for Parent Compound

Investigation of Intestinal Cholesterol Absorption Mechanisms in In Vitro and Ex Vivo Models

The inhibitory effects of Sch 58053 on cholesterol absorption have been characterized using various experimental models. In vivo studies in mice have demonstrated the compound's efficacy in reducing the amount of cholesterol absorbed from the intestinal lumen. nih.gov For instance, research in female 129/Sv mice fed a standard low-cholesterol diet supplemented with Sch 58053 showed a significant reduction in cholesterol absorption by 46%. nih.gov This inhibition of absorption was accompanied by a 67% increase in the excretion of neutral sterols in the feces, providing direct evidence of its mechanism of action within the gastrointestinal tract. nih.gov

Further investigations have utilized in vitro models to dissect the specific molecular interactions. One such model is the brush border membrane vesicle assay, which allows for the study of cholesterol transport across the apical membrane of enterocytes in a cell-free system. nih.gov This technique has been instrumental in evaluating the inhibitory activity of various cholesterol absorption inhibitors, including analogs of ezetimibe, by directly measuring the uptake of cholesterol into isolated vesicles. nih.gov

The research findings from these models indicate that the primary action of Sch 58053 is to disrupt the initial uptake of cholesterol from the intestinal lumen into the enterocytes. nih.gov

Efficacy of Sch 58053 in a Murine Model
ParameterEffect of Sch 58053 TreatmentSource
Cholesterol AbsorptionReduced by 46% nih.gov
Fecal Neutral Sterol ExcretionIncreased by 67% nih.gov

Studies on Niemann-Pick C1-Like 1 (NPC1L1) Protein and Related Sterol Transporters in Research Contexts

The molecular target of Sch 58053 and its analogs has been identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govelsevierpure.com NPC1L1 is a crucial sterol transporter located on the brush border membrane of enterocytes in the small intestine. nih.govnih.gov Its primary function is to facilitate the uptake of cholesterol and other sterols from the intestinal lumen into the absorptive cells. nih.govnih.gov

The mechanism involves NPC1L1 binding to cholesterol, which then triggers the internalization of the NPC1L1-cholesterol complex into the enterocyte through a process called clathrin/AP2-mediated endocytosis. nih.gov Ezetimibe, a well-studied analog of Sch 58053, has been shown to bind directly to an extracellular loop of the NPC1L1 protein. nih.gov This binding event prevents the conformational changes necessary for the internalization of the protein-sterol complex, thereby blocking cholesterol uptake. nih.govresearchgate.net

Studies in mice genetically deficient in NPC1L1 have provided definitive evidence for its role as the target. These mice exhibit a significant reduction in intestinal cholesterol absorption and are insensitive to the cholesterol-lowering effects of ezetimibe, confirming that the drug's action is dependent on the presence and function of the NPC1L1 protein. drugbank.com Therefore, Sch 58053 is understood to function as an antagonist of the NPC1L1 sterol transport pathway.

Analysis of Gene Expression Profiles Related to Lipid Metabolism Using Sch 58053 in Research Samples

To understand the broader impact of inhibiting cholesterol uptake on cellular regulatory mechanisms, studies have examined the effect of Sch 58053 on the expression of genes involved in lipid metabolism. Specifically, research has focused on the adenosine (B11128) triphosphate-binding cassette (ABC) transporters, which are responsible for effluxing cholesterol and other lipids from cells. The key transporters in enterocytes are ABCA1, ABCG5, and ABCG8. nih.gov

In a study involving mice fed a high-cholesterol diet, the administration of Sch 58053 led to lower hepatic and biliary cholesterol concentrations compared to untreated controls. nih.gov While cholesterol feeding alone was found to increase the messenger RNA (mRNA) levels of ABCA1, ABCG5, and ABCG8 in the jejunum, the presence of Sch 58053 generally lessened the magnitude of this increase. nih.gov

Crucially, in mice on a low-cholesterol diet, Sch 58053 effectively inhibited cholesterol absorption without altering the mRNA expression levels of ABCA1, ABCG5, or ABCG8. nih.gov This finding suggests that the primary mechanism of action of Sch 58053 is the direct inhibition of cholesterol uptake via NPC1L1, rather than a secondary effect mediated by changes in the expression of genes responsible for cholesterol efflux from the enterocyte. nih.gov

Effect of Sch 58053 on Jejunal Gene Expression in Mice on a High-Cholesterol Diet
GeneEffect of Cholesterol FeedingEffect of Sch 58053 + Cholesterol FeedingSource
ABCA1Increased mRNA levelIncrease was generally less nih.gov
ABCG5Increased mRNA levelIncrease was generally less nih.gov
ABCG8Increased mRNA levelIncrease was generally less nih.gov

Future Directions and Emerging Research Avenues

Potential for Development of Novel Research Probes and Affinity-Based Tools

The development of novel research probes from existing molecular scaffolds is a cornerstone of chemical biology. Sch 58053-d4 Benzyl (B1604629) Ether could serve as a foundational structure for creating sophisticated affinity-based probes. By incorporating reporter tags, such as fluorophores or biotin, onto the benzyl ether moiety or other suitable positions, researchers could generate tools to visualize and quantify the distribution and dynamics of its binding partners within cellular systems.

These affinity-based probes would be instrumental in identifying and characterizing the specific molecular targets of the parent compound, Sch 58053. Such studies could uncover previously unknown off-target effects or elucidate the complete mechanism of action. Furthermore, the development of photo-activatable cross-linking probes based on the Sch 58053-d4 Benzyl Ether scaffold could enable the covalent capture and subsequent identification of interacting proteins, providing a snapshot of the compound's direct cellular interactome.

Advanced Applications of Deuterated Analogs in Structural Biology and Biophysical Studies

The substitution of hydrogen with deuterium (B1214612) in this compound offers distinct advantages for structural biology and biophysical studies. Deuterium's unique nuclear properties can be exploited in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).

In NMR studies, the presence of deuterium can simplify complex spectra and allow for more precise determination of the three-dimensional structure of the compound when bound to its biological target. This is particularly valuable for studying large protein-ligand complexes. For SANS, deuteration can be used to "contrast match" different components in a biological sample, effectively making them invisible to neutrons and allowing researchers to focus on the structure and conformation of the specific components of interest. These advanced biophysical techniques, applied to this compound, could provide unprecedented high-resolution insights into its binding mode and the conformational changes it induces in its target molecules.

Unexplored Mechanistic Insights Through Isotopic Labeling and Advanced Omics Technologies

The presence of the stable isotope label in this compound makes it an ideal tool for metabolic and pharmacokinetic studies. By tracing the fate of the deuterated compound in biological systems using mass spectrometry, researchers can gain a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This is crucial for optimizing the properties of potential therapeutic agents.

Furthermore, the use of this compound in conjunction with advanced "omics" technologies, such as proteomics and metabolomics, holds significant promise. For instance, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in proteomics could be combined with treatment with the deuterated compound to quantify changes in protein expression and post-translational modifications in response to target engagement. Similarly, in metabolomics, the isotopic label can help to trace the impact of the compound on specific metabolic pathways, revealing novel mechanistic insights into its cellular effects.

Addressing Research Gaps in the Contextual Understanding of this compound's Broader Research Utility

A significant research gap exists in the specific application and utility of this compound. While the general principles of utilizing deuterated compounds are well-established, dedicated studies on this particular molecule are lacking in the public domain. Future research should focus on first identifying the primary biological target(s) of the parent compound, Sch 58053. Once the target is known, the deuterated analog can be strategically employed to probe the structure-activity relationship and the kinetic and thermodynamic properties of the ligand-receptor interaction in greater detail.

Q & A

Q. What are the standard synthetic routes for preparing benzyl ether derivatives like Sch 58053-d4 Benzyl Ether in academic research?

  • Methodological Answer : Benzyl ethers are typically synthesized via nucleophilic substitution or phase-transfer catalysis (PTC). For example, benzyl phenyl ether can be prepared using benzyl chloride and phenol under PTC conditions, which is suitable for undergraduate experiments due to its simplicity and rapid reaction time (~1 hour) . Advanced methods include FeSO₄-mediated coupling of alcohols with benzyl halides, offering mild conditions and high functional group tolerance . TiCl₄-activated substitutions are also effective for benzyl alcohols with π-donating substituents, enabling selective ether formation under controlled stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, benzyl methyl ether (CAS 538-86-3) exhibits distinct proton signals for the benzyl (δ ~4.4 ppm for CH₂) and methyl ether groups (δ ~3.3 ppm for CH₃) . Gas chromatography-mass spectrometry (GC-MS) can identify impurities, as demonstrated in solvothermal synthesis studies where dibenzyl ether and benzyl chloride byproducts were detected . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What are the critical safety considerations when handling benzyl ether compounds in laboratory settings?

  • Methodological Answer : Benzyl chloromethyl ether (CAS 3587-60-8), a related compound, requires stringent precautions due to its acute toxicity and mutagenicity. Key measures include:
  • Use of fume hoods, nitrile gloves, and chemical-resistant lab coats .
  • Avoidance of skin/eye contact and inhalation of vapors .
  • Storage at 2–8°C under inert atmosphere to prevent decomposition .
    Waste must be segregated and disposed via certified hazardous waste handlers .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction conditions in benzyl ether synthesis to minimize byproduct formation?

  • Methodological Answer : Byproducts like dibenzyl ether or benzyl chloride arise from competing elimination or over-alkylation. Strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce side reactions by stabilizing intermediates .
  • Catalyst Tuning : FeSO₄ minimizes oxidative byproducts compared to harsher catalysts like H₂SO₄ .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) suppress thermal decomposition pathways .
  • In Situ Monitoring : GC-MS or HPLC can track reaction progress and adjust reagent stoichiometry dynamically .

Q. How do competing reaction pathways affect the deprotection efficiency of benzyl ethers under acidic or basic conditions?

  • Methodological Answer : Deprotection of benzyl ethers via hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/MeOH) is influenced by steric and electronic factors. For example:
  • Acidic Conditions : Benzyl ethers hydrolyze rapidly under pH < 1 at 100°C but are stable at pH 4–9 . Competing esterification may occur if protic solvents (e.g., MeOH) are present .
  • Basic Conditions : Strong bases (e.g., t-BuOK) can induce β-elimination, forming alkenes instead of cleaving the ether bond .
  • High-Pressure CO₂ : Solvolysis in aqueous MeOH under 17.7 MPa CO₂ at 573 K achieves 70.7% yield of monocyclic aromatics, outperforming traditional methods .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for benzyl ether formation across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Catalyst Purity : Trace metals in FeSO₄ may alter reaction outcomes .
  • Solvent Effects : Computational solvent design (e.g., using COSMO-RS models) can optimize polarity and dielectric constants to enhance reproducibility .
  • Substrate Scope : Electron-rich benzyl alcohols react faster with TiCl₄, while electron-deficient substrates favor FeSO₄ .
  • Data Normalization : Reporting turnover frequency (TOF) instead of yield accounts for catalyst loading differences .

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